Biphenyl-4,4'-dicarboxylic acid

Description

Significance of Biphenyl-4,4'-dicarboxylic Acid as a Versatile Molecular Building Block

This compound (BPDA) is a rigid, linear organic ligand characterized by a biphenyl (B1667301) core with carboxylic acid groups at the 4 and 4' positions. This distinct molecular architecture is the primary reason for its extensive use as a versatile molecular building block in organic synthesis. researchgate.net The two carboxylic acid groups can form strong, stable coordination bonds with metal ions, making it an ideal linker for creating porous, crystalline structures. Furthermore, these functional groups allow for polymerization reactions, enabling the creation of complex polymers. sigmaaldrich.com

The linear and rigid nature of the biphenyl backbone contributes to the thermal stability and mechanical strength of the resulting materials. When used as a linker in frameworks, its length can influence the pore size and surface area of the final structure, which is a critical factor in applications such as gas storage and catalysis. nih.gov Its ability to form stable, self-assembled molecular architectures through hydrogen bonding between the carboxyl groups further enhances its utility as a foundational component in supramolecular chemistry. researchgate.net

Historical Context and Evolution of Research Involving this compound

The chemistry of biphenyl derivatives has a history spanning over 160 years, with early methods for creating the biphenyl structure including the Wurtz-Fittig reaction. rsc.org Over time, more sophisticated synthesis routes for biphenyl compounds have been developed, such as the Ullmann reaction, Suzuki-Miyaura cross-coupling, and Negishi cross-coupling. rsc.orgguidechem.com

Historically, the synthesis of this compound itself has been approached through several methods. These include the oxidation of 4,4'-dimethylbiphenyl (B165725) and a multi-step process involving the chloromethylation of biphenyl followed by oxidation. guidechem.com A significant advancement in its production was the development of processes to oxidize 4,4'-diisopropylbiphenyl (B92181), which offered a route using more readily available starting materials and resulted in high yields. google.com The evolution of these synthetic methods has been crucial in making this compound more accessible for research and industrial applications. Early research recognized its potential as a monomer for high-performance polymers with high heat resistance and strength. google.com The development of cyanobiphenyls in the 20th century for liquid crystal displays spurred further interest in biphenyl-containing molecules and their applications. uea.ac.uk

Overview of Key Research Domains Employing this compound

The unique properties of this compound have led to its use in several key areas of advanced chemical research.

Metal-Organic Frameworks (MOFs) : BPDA is widely used as an organic linker in the synthesis of MOFs. sigmaaldrich.com These materials have potential applications in gas storage, separation technology, catalysis, and sensing. sigmaaldrich.comsigmaaldrich.com For instance, nickel-based MOFs synthesized with BPDA have been investigated for their use in high-performance supercapacitors. researchgate.netnih.gov The pore size of these MOFs can be tuned by adjusting the synthesis temperature, which in turn affects their electrochemical properties. researchgate.netnih.gov Research has shown that longer linkers like BPDA can lead to MOFs with larger pores and surface areas, which can enhance their capacitance properties. nih.gov

High-Performance Polymers and Liquid Crystals : BPDA is a critical monomer for producing high-performance polymers, including polyesters and aramid resins known for their thermal stability and mechanical strength. google.com It is a key component in the synthesis of nematic aromatic polyesters, which are valuable in the development of liquid crystal polymers. sigmaaldrich.comsigmaaldrich.com These polymers have potential applications in electronics, optical devices, and the automotive and textile industries. sigmaaldrich.comsigmaaldrich.com The rigid structure of BPDA contributes to the liquid crystalline behavior of these polymers. jk-sci.com

Biomedical Applications : In the biomedical field, this compound serves as a building block for synthesizing various pharmaceutical compounds and materials with biological activity. sigmaaldrich.comsigmaaldrich.com Biphenyl derivatives, in general, are important intermediates for a wide range of drugs. ajgreenchem.com Furthermore, its chemical properties make it suitable for the development of drug delivery systems and other biomaterials. sigmaaldrich.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Appearance | White to light beige powder chemdad.com |

| Melting Point | >300 °C sigmaaldrich.com |

| CAS Number | 787-70-2 sigmaaldrich.com |

Table 2: Research Applications of Ni-BPDC-MOF

| Application | Key Finding |

| Supercapacitors | A nickel-based MOF using BPDA as a linker exhibited a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹. nih.gov |

| Supercapacitors | The sample synthesized at 180 °C showed a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹. nih.gov |

Structure

2D Structure

3D Structure

Properties

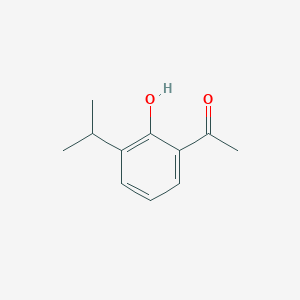

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |

InChI Key |

UFDZOCDZIJSGPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Biphenyl 4,4 Dicarboxylic Acid

Established Synthetic Pathways for Biphenyl-4,4'-dicarboxylic Acid

The production of this compound can be achieved through several synthetic routes, each with its own set of advantages and limitations. These methods range from multi-step organic syntheses to more direct coupling reactions.

Multi-Step Organic Synthesis Routes for this compound

Historically, multi-step syntheses have been employed to produce this compound. One such method involves the chloromethylation of biphenyl (B1667301) to yield 4,4'-bis(chloromethyl)biphenyl. This intermediate is then subjected to a nucleophilic substitution reaction with hexamethylenetetramine, followed by hydrolysis to form 4,4'-biphenyldicarboxaldehyde. The final step involves the oxidation of the dialdehyde (B1249045) with an oxidizing agent like hydrogen peroxide to afford the desired dicarboxylic acid. guidechem.com While this route is feasible, it involves multiple steps and can generate significant chemical waste. guidechem.com

Another multi-step approach begins with the acylation of biphenyl to produce 4,4'-diacetylbiphenyl. This diketone is subsequently oxidized using a hypochlorite (B82951) to yield this compound. google.com However, the use of large quantities of aluminum chloride as a catalyst in the acylation step presents challenges in terms of regeneration and equipment corrosion. google.com

Oxidative Preparations from Substituted Biphenyl Precursors

A more direct approach involves the oxidation of substituted biphenyls. The oxidation of 4,4'-dimethylbiphenyl (B165725) is a common method, though it often requires harsh conditions such as high temperature and pressure, leading to the formation of byproducts and complicating purification. guidechem.com A notable advancement in this area is the use of the Mid-Century (MC) process, which employs a Co/Mn/Br catalyst system for the homogeneous catalytic oxidation of 4,4'-dimethylbiphenyl (DMBP) to this compound (BPDA). acs.org This process has been successfully demonstrated in a titanium reactor, yielding high-purity BPDA. acs.org

Similarly, 4,4'-diisopropylbiphenyl (B92181) can be oxidized with molecular oxygen in the presence of a cobalt and/or manganese catalyst in an aliphatic monocarboxylic acid solvent. google.com This method offers the advantage of using a readily available starting material and can produce the dicarboxylic acid in high yield with fewer byproducts. google.com The oxidation can also be performed on 4,4'-dicyclohexylbiphenyl, which is synthesized by reacting biphenyl with a halogenated cyclohexane. google.com

The oxidation of 4,4'-diphenyl-dimethanal using sodium chlorite (B76162) as the oxidant in an organic solvent at low temperatures also yields this compound. google.com This method is noted for its mild reaction conditions and high yield. google.com

Suzuki Coupling Reaction Applications for Biphenyldicarboxylic Acids Synthesis

The Suzuki cross-coupling reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds, has been successfully applied to the synthesis of biphenyldicarboxylic acids. scirp.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org

An inverse biphasic modification of the Suzuki coupling has been developed for preparing isomeric biphenyldicarboxylic acids from halobenzoic acids and arylboronic acids. scirp.org In this system, the reactants and products are contained in the aqueous phase, while the palladium catalyst resides in the organic phase, with a phase transfer catalyst facilitating the reaction. scirp.org This method allows for the recycling of the catalyst and is considered a "green" synthetic route. scirp.orgresearchgate.net

The use of ligand-free Pd/C as a catalyst in an ethanol-water solvent system has also been shown to be effective for the Suzuki coupling of phenylboronic acid and 4-bromobenzoic acid, providing an efficient synthesis of 4,4'-biphenyldicarboxylic acid at room temperature and in the open air. pku.edu.cn This approach offers advantages in terms of cost, operability, and environmental impact, as the catalyst can be recycled multiple times without significant loss of activity. pku.edu.cn

Friedel-Crafts Acylation Approaches for this compound Intermediates

The Friedel-Crafts acylation reaction is a key step in several synthetic routes to this compound, primarily for the synthesis of important intermediates. google.comgoogle.com For instance, the acylation of biphenyl can produce 4,4'-diacetylbiphenyl, which is then oxidized to the dicarboxylic acid. google.comchegg.com

A specific method involves the Friedel-Crafts acylation of 4-diphenic acid with oxalyl chloride using aluminum trichloride (B1173362) as a catalyst to obtain 4,4'-dicarboxylbibenzil. google.comgoogle.com This intermediate is then oxidized to this compound. google.comgoogle.com This synthetic approach is characterized by high atom economy, reasonable technical process, low cost, and high yield. google.comgoogle.com The reaction conditions are mild, and the purification process is straightforward, making it suitable for industrial-scale production. google.comgoogle.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core allows for the tuning of its properties for specific applications. The introduction of various substituents can influence the solubility, reactivity, and electronic properties of the molecule.

Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives is of particular interest for creating materials with enhanced properties. For example, octafluorothis compound has been synthesized and used to create complexes with terbium(III) and europium(III) that exhibit photoluminescent properties. researchgate.net

The synthesis of these derivatives often involves starting with halogenated precursors. For instance, the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate involves the reaction of 4-bromo-2-chlorophenol (B165030) with 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid. iucr.org While this example results in an ester, similar strategies can be employed to create halogenated dicarboxylic acids by selecting appropriately substituted starting materials for coupling reactions.

The synthesis of other functionalized derivatives, such as those containing nitro, amino, azido, and ethynyl (B1212043) groups, has also been reported, often starting from a key intermediate like dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate. rsc.org These functional groups can then be further modified to introduce halogens or other desired functionalities.

Data Tables

Table 1: Overview of Synthetic Methods for this compound

| Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |

| Multi-Step Synthesis | Biphenyl | Chloromethylating agent, hexamethylenetetramine, H₂O₂ | Established route | Multiple steps, waste generation | guidechem.com |

| Oxidation of 4,4'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl | High temperature, high pressure | Direct oxidation | Harsh conditions, byproducts | guidechem.com |

| MC Process Oxidation | 4,4'-Dimethylbiphenyl | Co/Mn/Br catalyst | High purity product | Requires specialized reactor | acs.org |

| Oxidation of 4,4'-Diisopropylbiphenyl | 4,4'-Diisopropylbiphenyl | O₂, Co and/or Mn catalyst | High yield, fewer byproducts | - | google.com |

| Suzuki Coupling | Halobenzoic acids, arylboronic acids | Palladium catalyst, base | High efficiency, "green" options | Catalyst cost, reaction conditions | scirp.orgresearchgate.netpku.edu.cn |

| Friedel-Crafts Acylation Route | 4-Diphenic acid, oxalyl chloride | AlCl₃, oxidant | High atom economy, high yield | - | google.comgoogle.com |

Amino-, Nitro-, Ethynyl-, and Azido-Functionalized this compound Derivatives

The synthesis of amino-, nitro-, ethynyl-, and azido-functionalized BPDA derivatives provides a versatile platform for post-synthetic modification and the introduction of specific functionalities into materials. rsc.org

The synthesis of these derivatives often starts from the nitration of a BPDA precursor. For instance, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2nitroBPDC) can be prepared from the hydrolysis of its dimethyl ester precursor, dimethyl 2-nitrobiphenyl-dicarboxylate. rsc.org The nitro group can then be reduced to an amino group to yield 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2amineBPDC). rsc.orgnih.gov This amino-functionalized linker is valuable for creating MOFs with open Lewis base sites. nih.gov

Further derivatization can be achieved from the amino group. For example, 2-azido-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2azideBPDC) can be synthesized from the corresponding amino-BPDA derivative. rsc.org The ethynyl-functionalized derivative, 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2alkyneBPDC), has also been synthesized, offering a reactive site for click chemistry and other coupling reactions. rsc.org A synthetic route to an alkyne-functionalized BPDA derivative involves the reaction of dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate with propargyl bromide, followed by hydrolysis. rsc.org

Table 1: Synthesis of Functionalized this compound Derivatives

| Derivative Name | Abbreviation | Starting Material | Key Reagents/Conditions | Reference |

| 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2nitroBPDC | Dimethyl 2-nitrobiphenyl-dicarboxylate | THF, H2O | rsc.org |

| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2amineBPDC | 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Reduction | rsc.orgnih.gov |

| 2-Azido-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2azideBPDC | 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Diazotization | rsc.org |

| 2-Ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2alkyneBPDC | Dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate | Propargyl bromide, K2CO3, DMF; then NaOH(aq), MeOH/THF | rsc.orgrsc.org |

Methoxylated this compound Derivatives

Methoxylated derivatives of this compound are of interest for their potential to influence the electronic properties and conformation of the resulting materials. A synthetic protocol for dimethyl 2-methoxy-4,4'-biphenyldicarboxylate has been detailed, starting from methyl vanillate (B8668496). protocols.io The synthesis involves the tosylation of methyl vanillate, followed by a nickel-catalyzed cross-coupling reaction. protocols.io

The key steps include the reaction of methyl vanillate with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine in dichloromethane (B109758) (DCM) to form methyl 3-methoxy-4-(tosyloxy)benzoate. protocols.io This intermediate is then subjected to a reductive coupling reaction using manganese powder and a nickel bromide bipyridine catalyst in anhydrous dimethylformamide (DMF). protocols.io

Table 2: Synthesis of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | Methyl vanillate | p-Toluenesulfonyl chloride, triethylamine, dimethylaminopyridine, DCM, room temperature, 4-5 hours | Methyl 3-methoxy-4-(tosyloxy)benzoate | Not specified | protocols.io |

| 2 | Methyl 3-methoxy-4-(tosyloxy)benzoate and Methyl 4-(tosyloxy)benzoate | Manganese powder, NiBr2bipy catalyst, trifluoroacetic acid, anhydrous DMF, 60°C, 1 hour | Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate | 58.5% | protocols.io |

Hydroxy-Functionalized Biphenyl Dicarboxylic Acid Linkers

Hydroxy-functionalized biphenyl dicarboxylic acids are important building blocks for coordination polymers and MOFs, offering potential coordination sites through both the carboxylate and hydroxyl groups. The hydrothermal synthesis method is a common approach for preparing coordination polymers using these linkers. researchgate.net

For example, 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid have been used in the hydrothermal synthesis of various metal-organic architectures. researchgate.net These reactions are typically carried out in water at elevated temperatures, often in the presence of a base and crystallization mediators. researchgate.net

Novel Synthetic Strategies and Process Optimization

The development of efficient, cost-effective, and environmentally friendly synthetic methods for this compound is crucial for its large-scale industrial application.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of BPDA to minimize environmental impact. One approach is the use of water as a solvent. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been developed for the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an arylboronic acid in pure water at room temperature, achieving high yields. researchgate.net Another green approach involves the use of polyethylene (B3416737) glycol 400 as a solvent, which has a high vapor pressure and is considered environmentally friendly. google.com The Suzuki-Miyaura coupling reaction in a micellar medium is another efficient and sustainable method for synthesizing biphenyls in water under mild conditions. rsc.org

Investigation of Reaction Parameters and Yield Optimization

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. In a patented two-step synthesis starting from 4-diphenic acid, key parameters such as molar ratios of reactants and temperature are controlled to achieve high yields. The first step involves a Friedel-Crafts acylation with oxalyl chloride and aluminum trichloride, followed by an oxidation step.

Another method involves the oxidation of 4,4'-diisopropylbiphenyl with molecular oxygen in the presence of a cobalt and/or manganese catalyst. google.com A study demonstrated that a yield of 90.3% with 95% purity could be achieved by feeding 4,4'-diisopropylbiphenyl into a reactor with the catalyst and introducing air at a specific temperature and pressure. google.com Further purification can be achieved by recrystallization. nih.gov

Table 3: Optimization of this compound Synthesis

| Synthetic Method | Key Parameters Optimized | Reported Yield/Purity | Reference |

| Friedel-Crafts acylation of 4-diphenic acid | Molar ratios (4-diphenic acid:oxalyl chloride:AlCl₃ = 1:1.1–1.8:1.2–2.0), Temperature (10–30°C) | Yields up to 93-95.4% with ≥99% purity after recrystallization | |

| Oxidation of 4,4'-diisopropylbiphenyl | Catalyst (cobalt and/or manganese), Temperature, Pressure, Feed rate | 90.3% yield, 95% purity | google.com |

| Reductive coupling of p-bromobenzoic acid | Molar ratio (p-bromobenzoic acid:piperazine:cuprous iodide:potassium hydroxide (B78521) = 1:0.4:0.08:2), Temperature (80°C), Time (72 hours) | High yield and purity | google.com |

Development of Bio-based Replacements for this compound

In the quest for sustainable alternatives to petroleum-derived chemicals, significant research has been directed towards the development of bio-based dicarboxylic acids that can potentially replace BPDA in polymer applications.

One promising candidate is 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA). researchgate.net BFDCA shares structural similarities with BPDA and can be derived from agricultural by-products. Its synthesis is reported to be simpler and can be conducted under milder conditions. researchgate.net Polymers derived from BFDCA are also noted to be biodegradable. researchgate.net

Another important bio-based alternative is 2,5-furandicarboxylic acid (FDCA), which is considered a "sleeping giant" in the field of bio-based polymers and a suitable replacement for terephthalic acid, a related aromatic dicarboxylic acid. mdpi.com FDCA can be produced from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from sugars. mdpi.comrsc.org An eco-friendly method for preparing high-purity FDCA from HMF in high yield under mild conditions has been developed. mdpi.com

Table 4: Bio-based Replacements for this compound

| Bio-based Replacement | Abbreviation | Source/Precursor | Key Advantages | Reference |

| 2,2'-Bifuran-5,5'-dicarboxylic acid | BFDCA | Agricultural by-products | Sustainable, simpler synthesis, biodegradable polymers | researchgate.net |

| 2,5-Furandicarboxylic acid | FDCA | 5-Hydroxymethylfurfural (HMF) from sugars | Renewable resource, potential replacement for terephthalic acid | mdpi.comrsc.org |

Coordination Chemistry and Metal Organic Frameworks Mofs / Coordination Polymers Cps

Biphenyl-4,4'-dicarboxylic Acid as an Organic Linker in MOF/CP Construction

The utility of this compound and its derivatives as organic linkers in the synthesis of CPs and MOFs stems from their robust coordination chemistry. nih.gov These linkers possess considerable thermal stability and their carboxylic acid groups can be deprotonated to form carboxylates, which then coordinate to metal ions. nih.govnih.gov The length of the linker molecule, such as in this compound, can influence the pore size and surface area of the resulting MOFs. nih.gov Longer linkers have the potential to create larger pores and greater surface areas. nih.gov

The carboxylate groups of this compound can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility in coordination allows for the formation of a wide array of structural motifs and network dimensionalities, ranging from discrete molecular dimers to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govacs.org

For instance, in the synthesis of a nickel-based MOF, the coordination between the carboxylate groups of the this compound ligand and the nickel ions was confirmed through spectroscopic analysis. nih.gov The difference in the positions of certain infrared bands indicated that the COO⁻ groups were coordinated to the metal center in a bidentate mode. nih.gov Similarly, studies on various metal-organic architectures have revealed different coordination modes of the biphenyl-dicarboxylate linkers, such as μ₂-bridging bidentate. nih.gov

The choice of metal ion also plays a crucial role in determining the final structure. Different metal ions, such as Co(II), Mn(II), Zn(II), Cd(II), and Cu(II), have been used in conjunction with biphenyl-dicarboxylate linkers to generate a variety of CPs and MOFs with distinct structural features. nih.govacs.org

The design of MOFs with specific porous architectures is a key area of research. By carefully selecting the organic linker and the metal-containing secondary building unit (SBU), it is possible to control the topology and porosity of the resulting framework. The rigid and linear nature of this compound makes it an excellent candidate for constructing robust frameworks with well-defined pores.

One strategy to tailor the porosity is through the use of ancillary linkers in addition to biphenyl-4,4'-dicarboxylate. For example, the introduction of a bipyridine ligand can lead to the formation of highly open 3D architectures. rsc.org Another approach involves controlling the interpenetration of multiple frameworks. Interpenetration, where two or more independent frameworks are intertwined, can be a tool to fine-tune the porosity of the material. rsc.org

Furthermore, the dimensionality and topology of the resulting CP or MOF can be influenced by the type of biphenyl-dicarboxylate linker used, as demonstrated in the synthesis of cadmium(II) based polymers where different linkers led to structures with varying dimensionalities. acs.org The functionalization of the biphenyl-dicarboxylate linker, for instance with methoxy (B1213986) groups, can also lead to the formation of novel MOFs with unique topologies and properties. rsc.org

Synthesis and Fabrication of this compound-Based MOFs/CPs

The synthesis of MOFs and CPs based on this compound is typically carried out using solvothermal or hydrothermal methods. nih.gov These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent or water at elevated temperatures and pressures. nih.govresearchgate.net

Hydrothermal synthesis, which uses water as the solvent, is a common method for preparing robust MOFs due to the high thermal stability of multicarboxylic acids with aromatic cores. nih.gov This technique has been successfully employed to generate a variety of CPs and MOFs from biphenyl-dicarboxylate linkers and various metal(II) chlorides. nih.gov

A key advantage of hydrothermal synthesis is the ability to tune the properties of the resulting materials by adjusting the reaction conditions. For example, in the synthesis of a nickel-based MOF with this compound, the pore size of the nanostructure was tuned by varying the synthesis temperature. researchgate.netnih.gov A study showed that a synthesis temperature of 180 °C resulted in a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. nih.govresearchgate.netnih.gov This demonstrates that temperature is a critical parameter for engineering the pore size and surface area of these materials.

Table 1: Effect of Hydrothermal Synthesis Temperature on Ni-BPDC-MOF Properties

| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²·g⁻¹) | Average Pore Diameter (nm) |

| 180 | Nanoplate | 311.99 | ~29.2 |

Data sourced from a study on Ni-BPDC-MOF synthesis. nih.govresearchgate.netnih.gov

Solvothermal synthesis is another widely used technique where an organic solvent is used instead of water. nih.gov This method has been employed to synthesize various MOFs using this compound and its derivatives. rsc.orgrsc.org The choice of solvent can significantly influence the resulting crystal structure and properties of the MOF. acs.orgchemrxiv.org

For instance, the solvothermal reaction of a metal salt with a fluorinated biphenyl (B1667301) dicarboxylic acid in the presence of different solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) led to the formation of two structurally different two-dimensional MOFs. acs.org This highlights the crucial role of the solvent in directing the structure of the final product. acs.org The interaction between the solvent and the MOF framework can impact the stabilization of the structure and even lead to the selection of a particular polymorph. chemrxiv.org

Table 2: Examples of Solvothermal Synthesis of Biphenyl-4,4'-dicarboxylate-based MOFs

| MOF Formula | Metal Ion | Ancillary Ligand | Solvent(s) | Dimensionality |

| {[Cd₃(μ₄-bpdc)₃(H₂O)₂]·DMF}ₙ | Cd(II) | - | DMF | 2D |

| {[Zn₃(μ₄-bpdc)₃(μ-bpdb)]·5DMF}ₙ | Zn(II) | bpdb | DMF | 3D |

| {[Zn₂(μ₄-bpdc)₂(μ-bpdb)]·7DMF}ₙ | Zn(II) | bpdb | DMF | 3D |

| {[Zn₄(μ₄-bpdc)₃(DMF)(μ₄-O)(H₂O)]·7DMF·3H₂O}ₙ | Zn(II) | - | DMF | 3D |

bpdc = biphenyl-4,4'-dicarboxylate, bpdb = 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene, DMF = dimethylformamide. Data from a study on controlling interpenetration in flexible MOFs. rsc.org

The morphology and porosity of MOFs and CPs are highly dependent on the reaction conditions. Factors such as temperature, pH, pressure, reaction time, and the choice of solvent all play a significant role in determining the final properties of the material. researchgate.net

In the hydrothermal synthesis of a nickel-based MOF, the morphology, surface area, porosity, and even the capacitive properties were found to vary with the hydrothermal temperature. nih.gov Similarly, in the synthesis of various coordination polymers, structural differences were observed depending on the crystallization mediator, the metal precursor, and the specific dicarboxylic acid linker used. acs.org The use of different crystallization mediators like 2,2'-bipyridine, 4,4'-bipyridine (B149096), or 1,10-phenanthroline (B135089) can lead to the formation of structures with different dimensionalities and topologies. acs.org These findings underscore the importance of precise control over reaction parameters to achieve desired material properties.

Post-Synthetic Modification of this compound-Based MOFs

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of Metal-Organic Frameworks (MOFs) after their initial synthesis, allowing for the introduction of new chemical properties while retaining the original framework structure. rsc.orgacs.org This approach is particularly valuable for tailoring the properties of MOFs for specific applications. rsc.org General PSM strategies include the modification of the organic linkers, the metal nodes, or the introduction of guest molecules. rsc.org

While direct examples of PSM on MOFs exclusively using this compound are not extensively detailed in the provided results, the principles can be applied. For instance, a common PSM technique involves the covalent modification of the organic linkers. acs.org If the this compound ligand were functionalized with reactive groups, these could be altered post-synthesis. Another approach is coordinative PSM, which targets the metal clusters or Secondary Building Units (SBUs). acs.org This could involve the exchange of solvent molecules coordinated to the metal sites or the introduction of new coordinating species.

A notable example of PSM is the N-quaternization of pyridine (B92270) sites in a UiO-67-type zirconium MOF, which contains a bipyridine-dicarboxylic acid linker, a molecule with structural similarities to this compound. nih.gov This modification turned the neutral framework into a cationic one, enhancing its CO2 uptake and altering its optical properties. nih.gov Such strategies highlight the potential for tuning the characteristics of this compound-based MOFs. Furthermore, researchers have demonstrated the ability to create larger pores in MOFs by selectively cleaving certain organic ligands using ozone, a process that could potentially be adapted for mixed-ligand systems involving this compound. acs.org

Structural Elucidation and Topological Analysis of this compound-Based MOFs/CPs

X-ray Crystallography Studies of MOF/CP Structures

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional structures of MOFs and CPs. For materials based on this compound and its derivatives, X-ray crystallography has revealed a rich diversity of architectures.

For example, a series of four MOFs synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid showcased different structures depending on the metal ion used (Mn, Ni, Cu, Cd). rsc.org The analysis confirmed a 3D framework with sra topology for the Mn-based MOF and a 2D network with sql topology for the Ni-based one. rsc.org Similarly, studies on MOFs constructed from 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid with Cd(II), Zn(II), and Cu(II) also revealed distinct structures, including a 3D framework with sra topology for the Cd-based MOF and 2D layered architectures for the Zn and Cu versions. acs.org

Hydrothermal synthesis using dihydroxy-functionalized biphenyl dicarboxylic acid linkers has also yielded a range of structures from molecular dimers to 1D, 2D, and 3D CPs. nih.govacs.org The final architecture is influenced by the metal precursor, the specific isomer of the dicarboxylic acid linker, and the presence of crystallization mediators. nih.govacs.org The flexibility of the biphenyl unit, which allows for rotation between the two phenyl rings, enables the ligand to adapt to the coordination preferences of different metal ions. nih.gov The crystal structure of dimethyl biphenyl-4,4'-dicarboxylate has also been determined, providing fundamental structural information about the uncoordinated ligand. researchgate.net

| Compound | Metal Ion | Ligand | Dimensionality | Topology | Reference |

|---|---|---|---|---|---|

| [MnL(DMF)]n | Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra | rsc.org |

| [NiL(H2O)2(DMF)]n | Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | sql | rsc.org |

| [CdL]n | Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra | acs.org |

| [ZnL]n | Zn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | - | acs.org |

| [Cu2L2(DMF)2]·6H2O | Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | 4^4 square lattice | acs.org |

Analysis of Interpenetrated Frameworks and Network Topologies

Interpenetration, where two or more independent frameworks grow through one another, is a common and fascinating phenomenon in MOF chemistry. It can significantly influence the porosity and properties of the final material. In the context of this compound-based MOFs, controlling interpenetration is a key synthetic challenge.

For instance, in the Fe–biphenyl-4,4′-dicarboxylate system, coordination modulation can be used to select between a non-interpenetrated kinetic product and a two-fold interpenetrated thermodynamic product. acs.org The use of longer organic linkers, such as this compound, often leads to interpenetration to fill the large voids that would otherwise be present. acs.org

Several studies have reported interpenetrated frameworks with this compound and its derivatives. A copper-based MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid exhibits a 4-fold interpenetrated 3D framework with lvt topology. rsc.org Another example includes unique two- and fivefold 3D + 3D interpenetrated nets in manganese and zinc-based CPs. nih.gov The synthesis of a series of zinc and cadmium-based compounds with biphenyl-4,4'-dicarboxylate resulted in doubly interpenetrated 3D architectures. rsc.org The network topology of these materials can be complex, as seen in a cadmium-based MOF with a hetero-interpenetrated framework built from two different types of nodes and networks. rsc.org

Characterization of Secondary Building Units (SBUs)

The Secondary Building Unit (SBU) approach is fundamental to the design and synthesis of MOFs. SBUs are pre-defined molecular building blocks, typically metal-carboxylate clusters, that are connected by organic linkers to form the final framework. The nature of the SBU plays a crucial role in determining the topology and properties of the MOF.

In MOFs based on this compound and its derivatives, various SBUs have been identified. A common SBU is the paddle-wheel dinuclear cluster, such as [Cu₂(CO₂)₄], which is found in a copper-based MOF with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid. acs.org In the same study, a four-coordinated Zn(II) center acts as the SBU in a 2D network, while a rare eight-coordinated Cd(II) with two bound methoxy groups forms the SBU in a 3D framework. acs.org

Other identified SBUs include [MO₆] (where M = Mn or Ni) in MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. rsc.org In a more complex cadmium-based MOF, two different SBUs, [Cd(CO₂)₄] and [Cd₃(CO₂)₈], are present. rsc.org The transformation of PCN-700, which contains cubic Zr₆O₄(OH)₈(H₂O)₄(-COO)₈ SBUs, demonstrates how the chemistry of these units can be exploited for post-synthetic modification. nih.gov

Advanced Research Applications of this compound-Based MOFs/CPs

Gas Adsorption and Separation Studies

The porous nature of MOFs makes them highly promising materials for gas storage and separation. The specific chemical environment and pore dimensions of this compound-based MOFs can be tuned to achieve selective adsorption of certain gases.

A copper-based MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, which possesses 1D channels with diameters of 11 Å and 7 Å, has demonstrated selective gas adsorption for CO₂ over N₂ and CH₄ over N₂. rsc.org Another study reported on three interpenetrated MOFs composed of Zn₄O clusters and dicarboxylate anions, including one with mixed linkers of this compound and benzene-1,4-dicarboxylic acid. rsc.org This mixed-linker MOF, SUMOF-4, had a significant surface area and showed potential for CO₂ separation from biogas or natural gas. rsc.org

The flexibility of some MOFs can also play a role in their gas adsorption properties. nih.gov For example, a nickel-based MOF using this compound as the linker was synthesized with a tunable pore size and a high specific surface area of 311.99 m²·g⁻¹, indicating its potential for gas adsorption applications. nih.govnih.gov Furthermore, N-quaternization of a related MOF led to an increased CO₂ uptake, which was attributed to stronger interactions between CO₂ and the modified framework. nih.gov

| MOF | Specific Surface Area (m²/g) | Gases Studied | Selectivity | Reference |

|---|---|---|---|---|

| MOF 3 ([Cu2L2(H2O)2]·6H2O·2DMF) | - | CO₂, N₂, CH₄ | CO₂/N₂, CH₄/N₂ | rsc.org |

| SUMOF-4 | 1612 | CO₂, N₂ | - | rsc.org |

| Ni-BPDC-MOF | 311.99 | N₂ | - | nih.govnih.gov |

| UiO-67-bpy-Me | - | CO₂ | Enhanced uptake over parent MOF | nih.gov |

Heterogeneous Catalysis in MOFs/CPs

The ordered, crystalline structure of MOFs provides a unique platform for heterogeneous catalysis, with this compound and its derivatives serving as key building blocks.

Understanding the catalytic reaction mechanisms within MOFs is essential for optimizing their performance. Studies on zirconium-based MOFs, for instance, have investigated the thermal transformation of these materials into zirconium oxycarbide. researchgate.net By using different organic linkers, including this compound, researchers can vary the carbon-to-metal ratio within the MOF precursor and study its effect on the reaction pathway. researchgate.net These investigations often employ a combination of analytical techniques such as X-ray diffraction, thermogravimetric analysis, and transmission electron microscopy to elucidate the intermediate phases and final products of the catalytic process. researchgate.net

The Lewis acidity of the metal nodes in MOFs is a critical factor in their catalytic activity. nih.govresearchgate.net This acidity can be tuned by modifying the organic linker. For example, the perfluorination of this compound to create 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H₂fBPDC) has been shown to significantly increase the Lewis acidity of the resulting zirconium-based MOF (Zr₆-fBPDC) compared to its non-fluorinated counterpart. nih.govresearchgate.net This enhanced Lewis acidity can lead to highly active single-site solid Lewis acid catalysts for various organic transformations. nih.gov Quantitative methods, such as electron paramagnetic resonance (EPR) spectroscopy and fluorescence spectroscopy, have been developed to measure the Lewis acidity of these materials. researchgate.net

The catalytic activity of zirconium MOFs can also be enhanced by exchanging the counterions at the metal nodes with species like sulfate (B86663) and triflate, which increases their Lewis acidity and reactivity in reactions such as esterification and Diels-Alder. iastate.edu

MOFs are effective catalysts for the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, a valuable class of compounds. researchgate.net A zinc-based MOF constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has demonstrated the ability to efficiently catalyze this reaction under mild conditions. researchgate.net The catalytic activity is often attributed to the Lewis acidic sites at the metal-oxo clusters within the MOF structure. researchgate.net

Sensing Applications Utilizing Luminescent Properties of MOFs

Metal-organic frameworks synthesized with this compound often exhibit intrinsic luminescence, a property that can be harnessed for chemical sensing. nih.govrsc.org The photoluminescent response of these materials can be modulated by the presence of specific analytes, making them highly sensitive and selective sensors. nih.govrsc.org

The luminescence in these MOFs can originate from the organic linker itself, the metal clusters, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. nih.gov When an analyte interacts with the MOF, it can alter the electronic structure of the framework, leading to a change in the luminescent signal, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This change serves as the basis for detection. nih.gov The porous nature of these MOFs also plays a crucial role by allowing small molecules to diffuse into the framework and interact with the sensing sites. rsc.org

For instance, the porosity and the nature of the metal-ligand interaction in MOFs constructed from this compound and its derivatives can be fine-tuned to create specific binding sites for target molecules, thereby enhancing the selectivity of the sensor. rsc.org Researchers are actively exploring these luminescent MOFs for the detection of a wide array of substances, including environmental pollutants and biological markers. nih.govrsc.orgrsc.org

Energy Storage Devices

The unique structural and electronic properties of MOFs derived from this compound make them promising candidates for energy storage applications, particularly in supercapacitors and electrochromic devices.

Metal-organic frameworks based on this compound have demonstrated significant potential as electrode materials for supercapacitors. nih.govresearchgate.net Their high surface area and tunable pore sizes facilitate efficient ion diffusion and charge storage. nih.govresearchgate.netnih.gov The length of the this compound linker contributes to creating larger pores and surface areas within the MOF structure, which can enhance capacitance. nih.gov

A notable example is a nickel-based MOF synthesized with this compound (Ni-BPDC-MOF). nih.govresearchgate.netnih.gov By controlling the synthesis temperature, the pore size of the Ni-BPDC-MOF can be tuned. A sample synthesized at 180 °C exhibited a nanoplate morphology with a high specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. nih.govresearchgate.net This optimized structure resulted in a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. nih.govnih.gov Furthermore, the electrode demonstrated good cycling stability, retaining 85% of its initial capacitance after 2000 cycles. nih.govnih.gov

| Parameter | Value |

|---|---|

| Synthesis Temperature | 180 °C |

| Specific Surface Area | 311.99 m²·g⁻¹ |

| Pore Size Distribution | 1–40 nm |

| Specific Capacitance | 488 F·g⁻¹ at 1.0 A·g⁻¹ |

| Electrolyte | 3 M KOH (aqueous) |

| Cycling Stability | 85% retention after 2000 cycles |

This compound and its derivatives are also utilized in the fabrication of electrochromic devices, which can change their optical properties in response to an applied voltage. acs.orgresearchgate.netgncl.cn MOFs incorporating these linkers can exhibit multicolor electrochromism and fast switching times. acs.orgresearchgate.net

For example, a Ni-IRMOF-74 film synthesized with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid demonstrated rapid response times (1.9 s for coloring and 2.0 s for bleaching) and high coloration efficiency (331.0 cm² C⁻¹). acs.org This film showed excellent stability, retaining 95.7% of its performance after 4500 cycles. The color change from transparent to green at 0.8 V and to deep-brown at 1.6 V is attributed to the interaction of Li⁺ ions with the dicarboxylic acid ligand. acs.org An electrochromic device constructed with this film also showed promising performance with a response time of 2.3 s for coloring and 7.9 s for bleaching, and 85% stability after 1200 cycles. acs.org

| Parameter | Value |

|---|---|

| Coloring Time | 1.9 s |

| Bleaching Time | 2.0 s |

| Coloration Efficiency | 331.0 cm² C⁻¹ |

| Stability (Film) | 95.7% retention after 4500 cycles |

| Device Coloring Time | 2.3 s |

| Device Bleaching Time | 7.9 s |

| Device Stability | 85% retention after 1200 cycles |

Environmental Remediation within MOF Structures

The porous nature and functionalizable linkers of MOFs based on this compound make them effective materials for environmental remediation, including the removal of heavy metals and organic dyes from water. rsc.orgacs.org

MOFs can be designed to have a high affinity for specific heavy metal ions, making them efficient adsorbents for water purification. rsc.orgnih.gov The functional groups on the this compound linker can act as chelation sites for heavy metal ions, effectively trapping them within the MOF structure. The high surface area and porosity of these materials allow for a high density of these active sites, leading to high removal capacities. rsc.org While the direct use of this compound in MOFs for heavy metal chelation is an active area of research, the principles of MOF-based heavy metal removal are well-established. rsc.orgnih.gov

The removal of organic dyes from wastewater is a significant environmental challenge, and MOFs constructed from this compound and its derivatives have shown promise as effective adsorbents. mdpi.comfrontiersin.orgresearchgate.net The adsorption mechanism can involve electrostatic interactions, hydrogen bonding, and π-π stacking between the dye molecules and the MOF framework. mdpi.com

For instance, a cadmium-based MOF synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid exhibited selective adsorption of cationic dyes. rsc.org The porous structure of these MOFs provides a large surface area for dye molecules to adsorb. frontiersin.org The specific interactions between the functional groups on the this compound linker and the dye molecules contribute to the selectivity and efficiency of the removal process. mdpi.comfrontiersin.org The development of MOFs for dye adsorption is a rapidly advancing field, with ongoing efforts to improve their stability, capacity, and selectivity. frontiersin.orgresearchgate.net A zirconium-based MOF, Zr-BPDC, has also been investigated as a precursor for materials used in the removal of organic pollutants. researchgate.net

Polymer Chemistry and High Performance Materials Derived from Biphenyl 4,4 Dicarboxylic Acid

Synthesis of Biphenyl-4,4'-dicarboxylic Acid-Based Polymers

The synthesis of polymers from BPDA typically involves polycondensation reactions, where the dicarboxylic acid or its derivatives react with appropriate co-monomers to form long polymer chains. The choice of co-monomer and reaction conditions dictates the type and properties of the final polymer.

High-Performance Polyesters Synthesis

High-performance polyesters are a significant class of polymers derived from BPDA. The synthesis generally involves the polycondensation of BPDA, or its ester derivatives like dimethyl biphenyl-4,4'-dicarboxylate, with various diols. google.comresearchgate.net This reaction, often carried out at high temperatures and under vacuum, eliminates a small molecule (like water or methanol) to form the polyester (B1180765) linkage. google.com

A notable example is the synthesis of polyester from BPDA and 1,6-hexanediol (B165255). google.com The process can be performed in the melt, in the solid phase, or a combination of both. google.com To achieve high molecular weights, which are crucial for desirable mechanical properties, the reaction is often conducted in stages. An initial esterification or transesterification is followed by a polycondensation step at elevated temperatures (e.g., 240-260°C) and reduced pressure. google.com The use of catalysts, such as titanium tetraisopropoxide, can facilitate the reaction. google.com The resulting polyesters exhibit exceptional thermal stability and mechanical strength.

| Reactants | Catalyst | Reaction Conditions | Resulting Polymer |

| Dimethyl biphenyl-4,4'-dicarboxylate, 1,6-hexanediol | Titanium tetraisopropoxide | 240°C for 1 hr, 260°C for 0.5 hr, then vacuum (0.5 mm) for 1 hr | High-molecular-weight polyester |

| This compound, Diols | Various catalysts | Melt or solid-phase polycondensation | High-performance polyesters |

Aramid Resins Fabrication

Aramid resins, or aromatic polyamides, are another class of high-performance materials for which BPDA is a crucial raw material. google.com The fabrication of aramids involves the polycondensation of BPDA or its derivatives with aromatic diamines. A key example is the reaction with 4,4'-oxydianiline. rsc.org

The synthesis can be carried out via bulk polycondensation at high temperatures. rsc.org The process often involves a two-stage approach: an initial oligomerization step at a moderately high temperature (e.g., 260°C) followed by a polycondensation step at a much higher temperature (e.g., 370°C) under reduced pressure to drive the reaction to completion and achieve high molecular weight. rsc.org Controlling the stoichiometry of the reactants is critical for obtaining high molecular weight polymers. rsc.org The resulting aramid resins are renowned for their exceptional heat resistance and strength, making them suitable for demanding applications. google.com

Liquid Crystalline Polymer (LCP) Development

This compound is a key component in the development of thermotropic liquid crystalline polyesters (LCPs). sigmaaldrich.comsigmaaldrich.com The rigid, rod-like structure of the biphenyl (B1667301) unit is a mesogenic element that promotes the formation of liquid crystalline phases in the polymer melt. researchgate.net

The synthesis of LCPs often involves melt polycondensation of BPDA with various diols and other aromatic dicarboxylic acids. researchgate.netresearchgate.net For instance, novel phosphorus-containing liquid crystalline copolyesters have been synthesized by the polycondensation of dimethyl biphenyl-4,4'-dicarboxylate, diethylene glycol, and a phosphorus-containing diol. researchgate.net The resulting polymers exhibit a nematic liquid crystalline phase, which can be observed through techniques like polarized optical microscopy. researchgate.net The introduction of co-monomers can be used to tune the thermal properties, such as the glass transition temperature and the isotropic temperature, of the resulting LCPs. researchgate.net

Structure-Property Relationships in this compound Polymers

The unique chemical structure of BPDA, characterized by its rigid biphenyl core, directly influences the macroscopic properties of the polymers derived from it.

Investigation of Thermal Stability and Resistance in Resulting Materials

Polymers based on BPDA are well-known for their excellent thermal stability. sigmaaldrich.com The high decomposition temperatures are a direct consequence of the strong aromatic backbone. Thermogravimetric analysis (TGA) is a common technique used to evaluate this property.

For instance, polyesters derived from BPDA exhibit high thermal stability, making them suitable for high-temperature applications. sigmaaldrich.com Similarly, LCPs based on BPDA show high onset of weight loss temperatures. For example, a nematic fully aromatic polyester based on a biphenyl dicarboxylic acid derivative exhibited an onset of weight loss at about 480°C. rsc.orgrsc.org The introduction of certain co-monomers, such as phosphorus-containing diols in copolyesters, can enhance char formation at high temperatures without compromising the initial thermal stability of the polymer. researchgate.net

Thermal Properties of BPDA-Based Polymers

| Polymer Type | Co-monomer(s) | Decomposition Temperature (Td,5%) | Reference |

|---|---|---|---|

| Nematic Aromatic Polyester | Hydroquinone derivative | ~480-487 °C | rsc.org |

Analysis of Enhanced Mechanical Properties

The rigid and linear structure of the BPDA monomer unit contributes significantly to the enhanced mechanical properties of the resulting polymers. rsc.org Polyesters derived from BPDA, particularly those with high molecular weights, can exhibit unexpectedly high tensile strength. google.com

For example, a polyester synthesized from BPDA and 1,6-hexanediol with an inherent viscosity of at least 1.2 demonstrated a tensile strength greater than 10,000 psi. google.com This high strength is attributed to the rigidity of the polymer chains and the ability to achieve high molecular weights. google.com The mechanical properties can be further tailored by adjusting the molecular weight and through the incorporation of co-monomers or property modifiers.

Mechanical Properties of a BPDA-based Polyester

| Polymer | Inherent Viscosity (I.V.) | Tensile Strength (psi) | Reference |

|---|---|---|---|

| Polyester of BPDA and 1,6-hexanediol | > 1.2 | > 10,000 | google.com |

The structure-property relationships in BPDA-based polymers are a testament to the importance of monomer design in creating high-performance materials. The inherent rigidity and thermal stability of the this compound moiety provide a robust foundation for polymers with exceptional thermal and mechanical characteristics.

Electrical Insulation Characteristics and Dielectric Properties

Polymers derived from this compound are noted for their excellent electrical insulation properties, which are critical for their application in the electrical and electronics sectors for uses such as insulation, encapsulation, and the fabrication of high-performance electronic components. sigmaaldrich.comsigmaaldrich.com These properties are characterized by a low dielectric constant and high breakdown strength. sigmaaldrich.com

The dielectric properties of polymers are influenced by their molecular structure. For instance, in polyimides, the order of the dielectric constant and dielectric loss tangent for films derived from different dianhydrides is often PMDA-PI > BTDA-PI > BPDA-PI. bohrium.com This indicates that polyimides based on BPDA can exhibit superior dielectric performance with lower dielectric constants and losses.

Research on poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), among other monomers, has demonstrated their potential for high-frequency applications. These materials have shown low dielectric constants (Dk) as low as 3.29 and dielectric dissipation factors (Df) in the range of 0.0041 to 0.0050 at 10 GHz. researchgate.net Furthermore, they possess high dielectric strength (Ds) in the range of 220–230 V/μm. researchgate.net

The introduction of silicon-containing monomers, such as 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane (B77578) (DSX), into polyimide structures with BPDA can further enhance dielectric properties. nih.gov Studies have shown that such modifications can lead to polyimides with a dielectric constant (Dk) of 2.35 and a dielectric loss (Df) of 0.007. nih.gov

Below is a table summarizing the dielectric properties of various polyimide films, including those derived from BPDA.

| Polymer | Dielectric Constant (Dk) | Dielectric Loss (Df) | Electric Breakdown Strength (kV/mm) |

| PMDA-PI | > BTDA-PI & BPDA-PI bohrium.com | > BTDA-PI & BPDA-PI bohrium.com | 326.80 mdpi.com |

| BTDA-PI | < PMDA-PI, > BPDA-PI bohrium.com | < PMDA-PI, > BPDA-PI bohrium.com | 478.90 mdpi.com |

| BPDA-PI | < PMDA-PI & BTDA-PI bohrium.com | < PMDA-PI & BTDA-PI bohrium.com | 357.07 mdpi.com |

| PEsI Copolymers (BPDA-based) | 3.29 (at 10 GHz) researchgate.net | 0.0041 - 0.0050 (at 10 GHz) researchgate.net | 220 - 230 (V/μm) researchgate.net |

| Silicon-containing PI (with BPDA) | 2.35 nih.gov | 0.007 nih.gov | Not Specified |

Table showing a comparison of dielectric properties for various polyimide films.

Comparison with Alternative Monomers for Polymer Synthesis

This compound is a preferred monomer for high-performance polymers, but its synthesis can be complex and environmentally challenging. jk-sci.com This has led to the exploration of alternative monomers.

One notable alternative is 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), which shares a similar structure to BPDA but offers a more sustainable profile as it can be derived from agricultural by-products. jk-sci.com Polymers synthesized from BFDCA are also biodegradable, addressing environmental concerns. jk-sci.com For example, when polymerized with ethylene (B1197577) glycol, BFDCA yields a polymer with better processing properties compared to its BPDA-based counterpart. jk-sci.com

When compared to other common dicarboxylic acids used in polymer synthesis, such as terephthalic acid and isophthalic acid, BPDA's rigid biphenyl unit offers distinct advantages. The introduction of BPDA into poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) chains, for instance, has been shown to lower the melting point for easier processing while increasing the glass transition temperature and thermal stability. researchgate.nettandfonline.com

The choice of dicarboxylic acid monomer significantly impacts the final properties of the polymer. The following table provides a comparative overview of BPDA and other dicarboxylic acids used in polymer synthesis.

| Monomer | Key Structural Feature | Impact on Polymer Properties | Example Application/Finding |

| This compound (BPDA) | Rigid, linear biphenyl unit | High thermal stability, excellent mechanical strength, good electrical insulation. sigmaaldrich.comsigmaaldrich.com | Used in high-performance polyesters and polyimides for electronics and aerospace. sigmaaldrich.com |

| Terephthalic acid | Linear benzene (B151609) ring | Contributes to rigidity and high melting points in polyesters like PET. | A key component in the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), providing rigid segments. nih.gov |

| Isophthalic acid | Kinked benzene ring | Disrupts chain packing, leading to lower crystallinity and melting points, improved solubility. | Used to create amorphous copolyesters. ontosight.ai The kinked structure in some homopolymers can inhibit the formation of a liquid crystalline phase. rsc.org |

| 2,2'-Bifuran-5,5'-dicarboxylic acid (BFDCA) | Bio-derived furan (B31954) rings | Offers biodegradability and improved processing properties. jk-sci.com | A sustainable alternative to BPDA for high-performance polymers. jk-sci.com |

Table comparing this compound with other dicarboxylic acid monomers.

The selection of a specific dicarboxylic acid monomer is a critical decision in polymer design, allowing for the tailoring of properties to meet the demands of a wide array of applications, from everyday plastics to advanced materials for extreme environments.

Supramolecular Chemistry and Self Assembly of Biphenyl 4,4 Dicarboxylic Acid

Self-Assembly Mechanisms of Biphenyl-4,4'-dicarboxylic Acid on Surfaces

The self-assembly of BPDA on solid substrates is a process governed by a delicate interplay of molecule-molecule and molecule-substrate interactions. These interactions dictate the formation of highly ordered two-dimensional (2D) structures, offering a bottom-up approach to fabricating functional nanostructures. researchgate.net The carboxyl groups of BPDA are pivotal, capable of forming robust hydrogen bonds and coordinating with metal surfaces, making it an exemplary model for studying on-surface supramolecular assembly. acs.orgresearchgate.net

Hydrogen Bonding Interactions in Ordered Supramolecular Structures

Hydrogen bonding is a primary driving force in the self-assembly of BPDA. The carboxylic acid groups can form strong, directional hydrogen bonds, leading to the creation of well-defined supramolecular synthons. researchgate.netethernet.edu.et The most common motif is the formation of cyclic hydrogen-bonded dimers, where two BPDA molecules are linked together. nih.govgeorgiasouthern.edu These dimers can then further assemble into larger, ordered networks, such as one-dimensional chains or two-dimensional sheets. researchgate.net The strength and directionality of these hydrogen bonds provide a high degree of control over the resulting supramolecular architecture. ethernet.edu.et

Adsorption Geometry and Molecular Orientation on Metallic Substrates (e.g., Ag, Au, Cu)

The adsorption behavior of BPDA varies significantly depending on the metallic substrate used, including its material and crystallographic orientation. acs.orgarxiv.org

On Silver (Ag) Surfaces: On Ag(111) and Ag(100) surfaces, BPDA molecules self-assemble into ordered networks. acs.orgarxiv.org The initial phase typically consists of intact BPDA molecules linked by hydrogen bonds. researchgate.netacs.org The orientation of the molecules is influenced by the substrate, with studies showing that the aromatic rings may adopt specific orientations relative to the underlying substrate lattice to optimize adsorbate-substrate interactions. researchgate.net The interaction with the silver surface is generally weaker compared to copper, allowing for the observation of distinct, thermally-induced phase transformations. acs.org

On Gold (Au) Surfaces: On Au(111), BPDA molecules also form ordered structures. At room temperature, they condense into needle-shaped domains where the primary bonding motif is the carboxylic acid dimer. researchgate.netacs.org The interaction with the gold surface can also lead to the formation of metal-organic coordination networks, particularly at elevated temperatures where deprotonation and incorporation of gold adatoms can occur. acs.org The orientation of the biphenyl (B1667301) ring is often found to be vertical or tilted with respect to the surface. acs.org

On Copper (Cu) Surfaces: Copper surfaces exhibit a higher reactivity towards BPDA compared to silver and gold. acs.org On Cu(100), BPDA readily deprotonates even at room temperature, leading to the formation of structures stabilized by metal-carboxylate bonds. acs.org On Cu(111), a mixture of partially and fully deprotonated phases can be observed at room temperature, indicating a slightly lower reactivity than the Cu(100) surface. acs.org The strong interaction with copper often dictates the geometry of the self-assembled layer.

| Substrate | Adsorption Characteristics | Primary Bonding |

| Silver (Ag) | Ordered networks of intact molecules at room temperature. researchgate.netacs.org | Hydrogen bonding. acs.org |

| Gold (Au) | Needle-shaped domains of hydrogen-bonded dimers at room temperature. researchgate.netacs.org | Hydrogen bonding, metal-organic coordination at higher temperatures. acs.org |

| Copper (Cu) | Deprotonation at room temperature, forming metal-carboxylate bonds. acs.org | Metal-organic coordination. acs.org |

Phase Transformations and Thermal Response of Adsorbed Layers

Adsorbed layers of BPDA on metallic surfaces can undergo significant structural changes in response to thermal stimuli. These phase transformations are often driven by the deprotonation of the carboxylic acid groups. researchgate.net

On Ag(001), a thermally induced phase transformation is observed where the initial hydrogen-bonded network (α-phase) transforms into a more complex structure (β-phase). acs.org This transformation is a result of the deprotonation of the carboxyl groups, which alters the intermolecular interactions and allows for the formation of new binding motifs. researchgate.netacs.org Real-time studies using low-energy electron microscopy (LEEM) have visualized these transformations, revealing that they can occur as a burst-like mechanism. arxiv.org

On Au(111), annealing the initial needle-shaped domains (α-phase) above approximately 330 K leads to an irreversible transformation into more compact domains (β-phase). acs.org This change is attributed to partial deprotonation, which breaks the initial dimer bonds and allows for the formation of new hydrogen bonds with adjacent molecules through a slight rotation. acs.org Further heating can lead to a third phase (γ-phase) consisting of a 2D metal-organic coordination network. acs.org

Role of Deprotonation in Surface Self-Assembly Kinetics

Deprotonation of the carboxylic acid groups is a critical step that significantly influences the kinetics and outcome of BPDA self-assembly on surfaces. acs.org The tendency to deprotonate is highly dependent on the substrate material and its surface orientation. acs.org

The deprotonation process can lead to the formation of ionic hydrogen bonds or organometallic bonds, which are key to creating diverse supramolecular architectures. researchgate.net On reactive substrates like copper, deprotonation can occur spontaneously at room temperature, directly leading to metal-organic structures. acs.org On less reactive surfaces like silver and gold, deprotonation is typically induced by thermal annealing. researchgate.netacs.org

The kinetics of phase transformations driven by deprotonation are complex. In a full monolayer on Ag(001), mass transport via on-surface diffusion is hindered. researchgate.net In such cases, deprotonation of up to half of the carboxyl groups can be accommodated within the existing phase by forming new binding motifs. researchgate.net For more extensive deprotonation that requires significant structural rearrangement, the presence of free substrate areas, such as voids in the initial layer, becomes necessary. researchgate.net

Supramolecular Architectures and Dynamic Systems with this compound

Beyond simple 2D layers, BPDA can be a component of more complex and dynamic supramolecular systems. Its rigid structure and ability to form defined connections make it an excellent candidate for constructing higher-order architectures.

Superhelix Formation in Self-Assembled Structures

In combination with other molecular components, BPDA can drive the formation of helical and superhelical structures. For instance, when symmetrically coupled with L-phenylalanine, the resulting molecule can self-assemble into superhelical nanofibers. chinesechemsoc.org

The formation of these superhelices is a multi-step process. The rotary packing of the central biphenyl units allows for π–π stacking interactions. chinesechemsoc.org These interactions, combined with hydrogen bonding between the phenylalanine moieties, stabilize the formation of helical aggregates. chinesechemsoc.org These helical aggregates then bundle into nanofibers, which in turn twist to form higher-order superhelices. chinesechemsoc.org

A key feature of these systems can be their dynamic nature. The coordination of the carboxylic acid groups with metal ions can allow for reversible morphological transitions. For example, the addition of Fe³⁺ ions can induce the uncoiling of the superhelical nanofibers and their transformation into nanospheres. chinesechemsoc.org This transition can be reversed through a redox reaction, demonstrating the potential for creating dynamic and responsive supramolecular systems based on BPDA. chinesechemsoc.org

Dynamic Morphology Transitions in Supramolecular Assemblies

The self-assembly of molecules derived from this compound can lead to the formation of complex, higher-order structures that are not static. These assemblies can undergo dynamic transitions between different morphologies, a process of significant interest for creating advanced, functional materials. chinesechemsoc.org The ability to control the shape and structure of these assemblies at the nanoscale is a key goal in supramolecular engineering. rsc.org

A notable example involves a derivative where L-phenylalanine is coupled to this compound. This molecule self-assembles into superhelical nanofibers. chinesechemsoc.org The formation of these sophisticated structures is a cooperative process involving hydrogen bonding between the amino acid components and π–π stacking of the biphenyl cores. chinesechemsoc.org The dynamic nature of these assemblies is highlighted by their ability to transition between different ordered forms, a behavior crucial in many biological processes. chinesechemsoc.org

These morphological transitions can be influenced by various external factors, including solvent composition and the presence of metal ions. For instance, the self-assembly behavior of this compound derivatives has been studied in different solvent systems, such as mixtures of water and ethanol, demonstrating the sensitivity of the resulting morphologies to the environment. chinesechemsoc.org

| Derivative System | Initial Morphology | Transformed Morphology | Trigger |

| L-phenylalanine-biphenyl-4,4'-dicarboxylic acid | Superhelical nanofibers | Nanospheres | Coordination with metal ions and redox reaction chinesechemsoc.org |

Redox-Regulated Morphological Interconversion in Assemblies

A particularly powerful method for controlling the morphology of supramolecular assemblies is through redox reactions. By incorporating redox-active components, it is possible to switch the structure of an assembly between different states in a controlled and often reversible manner.

This principle has been demonstrated in systems where derivatives of this compound are used. In the case of the L-phenylalanine-biphenyl-4,4'-dicarboxylic acid derivative, the coordination between the carboxyl groups and metal ions allows for a reversible morphological interconversion between superhelical structures and nanospheres, which is triggered by a redox reaction. chinesechemsoc.org This reversible transition can be repeated over several cycles, showcasing a robust switching mechanism. chinesechemsoc.org

Another area where redox activity is crucial is in metal-organic frameworks (MOFs) that use this compound or its functionalized analogues as linkers. The electrochemical properties of these materials can be finely tuned. For example, a nickel-based MOF film using 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid as the linker exhibits electrochromic behavior. acs.org The film's color can be switched from transparent to green and then to deep-brown by applying different voltages. acs.org This color change is a result of redox events involving the interaction of lithium ions with the organic ligand. acs.org The stability of such systems is a key research focus, with some MOFs demonstrating high retention of their electrochromic properties over thousands of cycles. acs.org

Similarly, the diethyl ester of this compound shows multi-color electrochromism, changing from colorless to yellow and then to red upon a two-step electrochemical reduction. rsc.org

Table of Redox-Regulated Transitions

| System | Stimulus | Color/Morphology Change | Performance Metrics |

| Ni-IRMOF-74 film with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | 0.8 V | Transparent to Green | Response time: 1.9 s (coloring), 2.0 s (bleaching) acs.org |

| Ni-IRMOF-74 film with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | 1.6 V | Green to Deep-Brown | Stability: 95.7% retention after 4500 cycles acs.org |

| This compound diethyl ester | -1.5 V (Reduction) | Colorless to Yellow | - |

| This compound diethyl ester | -2.2 V (Reduction) | Yellow to Red | - |

The study of these dynamic and redox-active systems based on this compound is crucial for the development of smart materials for applications ranging from information displays and smart windows to advanced catalytic systems and targeted delivery platforms.

Computational and Theoretical Investigations of Biphenyl 4,4 Dicarboxylic Acid and Its Assemblies

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the electronic, structural, and spectroscopic properties of BPDC and its derivatives. These theoretical studies provide insights that complement experimental findings and guide the design of new materials.

Electronic Structure Calculations of Biphenyl-4,4'-dicarboxylic Acid Derivatives

DFT calculations are employed to understand the electronic landscape of BPDC and its substituted analogues. The electronic properties are significantly influenced by the nature and position of functional groups on the biphenyl (B1667301) core.

For instance, substituting nitro groups at the 4,4' positions in 2,2'-dicarboxylic acid derivatives creates significant steric hindrance, leading to a non-planar molecular geometry. In contrast, the parent [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) is favored in MOF synthesis due to its linear geometry and high symmetry. The introduction of an amino group, as in 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, alters the electronic properties, making the ligand a good hydrogen bond donor and enhancing the stability of the resulting coordination polymers.

The electronic structure directly impacts the material's properties. For example, the electron-donating nature of amino groups in 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid leads to different optical properties compared to the electron-withdrawing nitro groups in its dinitro counterpart.

Table 1: Comparison of Electronic Properties of this compound Derivatives

| Derivative | Functional Group | Electronic Effect | Impact on MOF Properties |

| 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Nitro (-NO₂) | Electron-withdrawing | Creates steric hindrance, leading to non-planar geometry. |

| 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Amino (-NH₂) | Electron-donating | Enables hydrogen bonding, stabilizing MOF structures. |

| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Amino (-NH₂) | Electron-donating | Enhances stability through intramolecular hydrogen bonding. |

| [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) | None | --- | Provides linear geometry and high symmetry. |

Vibrational Analysis and Spectroscopic Assignment (e.g., SERS, IR)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. nih.gov DFT calculations are crucial for assigning the observed vibrational modes to specific molecular motions.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.govmdpi.com DFT calculations have been used to model the SERS spectra of molecules like biphenyl-4-thiol (BPT) on gold surfaces, helping to assign low-frequency vibrational modes and understand the influence of the metal-molecule interface. cam.ac.uk In studies of plant gallnut polyphenols, SERS revealed significant structural changes upon adsorption to a metal surface, with a notable weakening of the benzene (B151609) ring's 8a vibration and an intensification of the 19a mode. mdpi.com

Adsorption Energy and Geometry Calculations on Surfaces

The interaction of BPDC with surfaces is fundamental to the formation of self-assembled monolayers and the growth of MOF thin films. DFT calculations can predict the most stable adsorption geometries and the corresponding adsorption energies.

Studies of dicarboxylic acids on copper surfaces have shown that the work function is affected by the conformation of the adsorbed molecules. colab.ws For BPDC on Cu(001), a compressed phase with a higher density than the more common c(8 × 8) structure has been observed, though it is only stable during deposition. nih.gov Research on silver substrates has explored the role of surface orientation in the self-assembly and transformation of BPDC. ceitec.cz

Investigation of Molecular Interactions and Reactivity

DFT can be used to investigate the various non-covalent interactions that govern the assembly of BPDC molecules, such as hydrogen bonding and π-π stacking. Understanding these interactions is key to predicting the crystal structure and stability of BPDC-based materials.

For example, in 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, the interplay between intramolecular steric hindrance and intermolecular packing forces dictates the solid-state conformation. The presence of different functional groups can also influence reactivity. For instance, the nitro groups in 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid make it a useful intermediate for post-synthetic modification, as the nitro group can be reduced to an amino group.

Optical Property Prediction and Photocatalytic Systems Modeling in MOFs

BPDC is a common linker in MOFs that are investigated for their photocatalytic activity. rsc.orgmdpi.com DFT is used to model the electronic band structure and predict the optical properties of these materials, which is crucial for designing efficient photocatalysts. rsc.orgresearchgate.net